Sotalol Hydrochloride Sotalol Hydrochloride Sotalol Hydrochloride is the hydrochloride salt form of sotalol, an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol hydrochloride is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. In the lungs, sotalol inhibits vasodilation and bronchodilation. In addition, this agent inhibits renin release.
Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist and an anti-arrhythmia drug. It contains a sotalol(1+).
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
Brand Name: Vulcanchem
CAS No.: 959-24-0
VCID: VC0000547
InChI: InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
SMILES: CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol

Sotalol Hydrochloride

CAS No.: 959-24-0

APIs

VCID: VC0000547

Molecular Formula: C12H21ClN2O3S

Molecular Weight: 308.83 g/mol

Purity: > 98%

Sotalol Hydrochloride - 959-24-0

CAS No. 959-24-0
Product Name Sotalol Hydrochloride
Molecular Formula C12H21ClN2O3S
Molecular Weight 308.83 g/mol
IUPAC Name N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
Standard InChIKey VIDRYROWYFWGSY-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Canonical SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Appearance Solid powder
Description Sotalol Hydrochloride is the hydrochloride salt form of sotalol, an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol hydrochloride is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. In the lungs, sotalol inhibits vasodilation and bronchodilation. In addition, this agent inhibits renin release.
Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist and an anti-arrhythmia drug. It contains a sotalol(1+).
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
Purity > 98%
Related CAS 3930-20-9 (Parent)
Solubility 46.3 [ug/mL]
Synonyms Darob
MJ 1999
MJ-1999
MJ1999
Sotalol
Sotalol Hydrochloride
Sotalol Monohydrochloride
Reference 1: Broux B, De Clercq D, Decloedt A, Vera L, Devreese M, Gehring R, Croubels S,
van Loon G. Pharmacokinetics and electrophysiological effects of sotalol
hydrochloride in horses. Equine Vet J. 2017 Oct 10. doi: 10.1111/evj.12765. [Epub
ahead of print] PubMed PMID: 29023952.


2: Broux B, De Clercq D, Decloedt A, De Baere S, Devreese M, Van Der Vekens N,
Ven S, Croubels S, van Loon G. Pharmacokinetics of intravenously and orally
administered sotalol hydrochloride in horses and effects on surface
electrocardiogram and left ventricular systolic function. Vet J. 2016
Feb;208:60-4. doi: 10.1016/j.tvjl.2015.09.021. Epub 2015 Oct 1. PubMed PMID:
26670333.


3: Sidhom MB, Rivera N, Almoazen H, Taft DR, Kirschenbaum HL. Stability of
sotalol hydrochloride in extemporaneously prepared oral suspension formulations.
Int J Pharm Compd. 2005 Sep-Oct;9(5):402-6. PubMed PMID: 23925139.


4: Wang WH, Zhao GS, Jiang WL, Zuo AX, Bi HT. [Determination of sotalol
hydrochloride by reversed-phase high performance liquid chromatography]. Se Pu.
2000 Mar;18(2):178-80. Chinese. PubMed PMID: 12541604.


5: Telichowski A, Banasiak W, Wiech K, Zeborowski J, Pieróg M, Ponikowski P,
Kałka D, Lacheta W, Fuglewicz A, Telichowski C. [The effect of sotalol
hydrochloride therapy on atrial signal-averaged ECG in patients with paroxysmal
atrial fibrillation]. Pol Merkur Lekarski. 1996 Nov;1(5):303-9. Polish. PubMed
PMID: 9273201.


6: Bobak J, Banasiak W, Telichowski A, Ponikowski P, Kałka D, Jagielski J,
Telichowski C. [The effects of long-term treatment of sotalol hydrochloride on
time and frequency domain parameters of signal averaged electrocardiogram in
patients with ischemic heart disease]. Pol Arch Med Wewn. 1996 Apr;95(4):289-98.
Polish. PubMed PMID: 8755834.


7: Herrmann R, Kleinbloesem CH. [Testing of bioequivalence of a new sotalol
hydrochloride preparation in comparison to a standard formulation].
Arzneimittelforschung. 1995 Aug;45(8):849-52. German. PubMed PMID: 7575745.


8: Herrmann R, Kleinbloesem CH. [Bioequivalence of a new tablet formulation of
sotalol hydrochloride in comparison to a standard preparations].
Arzneimittelforschung. 1994 May;44(5):589-92. German. PubMed PMID: 8024627.


9: Porterfield JG, Porterfield LM. Sotalol hydrochloride (Betapace): a new
antiarrhythmic drug. Am J Crit Care. 1994 Jan;3(1):80. PubMed PMID: 8118498.


10: Dunnington CS. Sotalol hydrochloride (Betapace): a new antiarrhythmic drug.
Am J Crit Care. 1993 Sep;2(5):397-406. Review. PubMed PMID: 8220672.
PubChem Compound 66245
Last Modified Nov 12 2021
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